N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide
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Overview
Description
N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a benzyl group, a cyano group, and a benzylic piperazine moiety
Preparation Methods
The synthesis of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of a suitable precursor, such as 3-amino-4-cyano-2-thiophenecarboxamide, using reagents like formic acid or triethyl orthoformate.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Attachment of the Piperazine Moiety: The piperazine moiety is typically introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.
Final Coupling Reaction: The final step involves coupling the intermediate with 2-(4-benzyloxy)piperazine-1-yl)acetamide under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, toluene), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a CDK2 inhibitor, making it a promising candidate for cancer treatment.
Antimicrobial Activity: It has demonstrated antimicrobial activity against various microbial strains, including E. coli and C.
Pharmacological Studies: The compound is used in pharmacological studies to investigate its effects on cell cycle progression and apoptosis induction.
Mechanism of Action
The mechanism of action of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE involves its interaction with molecular targets such as CDK2/cyclin A2. The compound inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The molecular pathways involved include the inhibition of CDK2-mediated phosphorylation events, which are crucial for cell cycle regulation.
Comparison with Similar Compounds
N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit CDK2 inhibitory activity and have similar applications in cancer treatment.
Thienopyridine Derivatives: These compounds share the thienopyridine core and have demonstrated antimicrobial and pharmacological activities.
The uniqueness of N-{6-BENZYL-3-CYANO-4H,5H,6H,7H-THIENO[2,3-C]PYRIDIN-2-YL}-2-(4-BENZYLPIPERAZIN-1-YL)ACETAMIDE lies in its specific structural features, such as the presence of both benzyl and piperazine moieties, which contribute to its distinct biological activities.
Properties
Molecular Formula |
C28H31N5OS |
---|---|
Molecular Weight |
485.6 g/mol |
IUPAC Name |
N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C28H31N5OS/c29-17-25-24-11-12-33(19-23-9-5-2-6-10-23)20-26(24)35-28(25)30-27(34)21-32-15-13-31(14-16-32)18-22-7-3-1-4-8-22/h1-10H,11-16,18-21H2,(H,30,34) |
InChI Key |
DYCBMLRPQNHPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)CN3CCN(CC3)CC4=CC=CC=C4)C#N)CC5=CC=CC=C5 |
Origin of Product |
United States |
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